molecular formula C10H7Br2N B1415164 4,6-Dibromo-2-methylquinoline CAS No. 1070879-53-6

4,6-Dibromo-2-methylquinoline

Cat. No. B1415164
CAS RN: 1070879-53-6
M. Wt: 300.98 g/mol
InChI Key: OGJOSYABQJFWQB-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-methylquinoline is an organic chemical compound that belongs to the quinoline family . It has a molecular formula of C10H7Br2N and a molecular weight of 300.98 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The SMILES string representation of the molecule is BrC1=CC©=NC2=CC=C(Br)C=C21 .

Scientific Research Applications

Biodegradation and Environmental Impact

4,6-Dibromo-2-methylquinoline, a related compound to methylquinolines like 4-methylquinoline, has potential environmental implications. Research has shown that 4-methylquinoline and similar compounds are common contaminants in groundwater due to hydrocarbon use in coal gasification and wood treatment processes. These compounds can be biodegraded under aerobic conditions by soil bacteria, indicating a natural remediation potential for environmental contamination by similar quinolines (Sutton et al., 1996).

Antimicrobial Potentials

Studies have indicated that analogues of methylquinoline, such as 4-methylquinoline, possess antimicrobial activities. These compounds could be useful in developing eco-friendly food supplemental agents and pharmaceuticals. This suggests that this compound may also possess similar antimicrobial properties (Kim et al., 2014).

Therapeutic and Diagnostic Applications

Research on 8-hydroxy-2-methylquinoline and its halogenated derivatives, including a compound structurally similar to this compound, reveals potential for pharmaceutical applications against viruses like SARS-CoV-2. These compounds, when adsorbed with aluminum-nitrogen and aluminum-phosphorous nanocages, demonstrate enhanced reactivity, indicating possible use in therapeutic and diagnostic applications (Ullah et al., 2022).

Chemosensors Development

Research into the development of fluorescent chemosensors using quinoline derivatives, including those similar to this compound, highlights their use in selective detection of metal ions like Zn2+ and Al3+. These compounds could have significant applications in biological and environmental sensing (Ghorai et al., 2020).

Solvatochromic Studies

Solvatochromic studies of compounds like 2-hydroxy-4-methylquinoline, which are structurally related to this compound, can provide insights into their electronic and optical properties. These studies are crucial for understanding solute-solvent interactions and determining dipole moments, which are essential in various chemical and pharmaceutical applications (Rautela et al., 2010).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 4,6-Dibromo-2-methylquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 . The hazard statements include H301 - H318 - H413, and the precautionary statements include P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 .

properties

IUPAC Name

4,6-dibromo-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJOSYABQJFWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653702
Record name 4,6-Dibromo-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1070879-53-6
Record name 4,6-Dibromo-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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